2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
Cnidiol c belongs to the class of organic compounds known as oxanes. Oxanes are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms. Cnidiol c is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, cnidiol c is primarily located in the cytoplasm. Cnidiol c is a floral and flower tasting compound that can be found in citrus. This makes cnidiol c a potential biomarker for the consumption of this food product.
Linalool oxide pyranoside is a member of oxanes.
Linalool oxide pyranoside is a member of oxanes.
Brand Name:
Vulcanchem
CAS No.:
14049-11-7
VCID:
VC20970578
InChI:
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3
SMILES:
CC1(C(CCC(O1)(C)C=C)O)C
Molecular Formula:
C10H18O2
Molecular Weight:
170.25 g/mol
2H-Pyran-3-ol, 6-ethenyltetrahydro-2,2,6-trimethyl-
CAS No.: 14049-11-7
Cat. No.: VC20970578
Molecular Formula: C10H18O2
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cnidiol c belongs to the class of organic compounds known as oxanes. Oxanes are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms. Cnidiol c is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, cnidiol c is primarily located in the cytoplasm. Cnidiol c is a floral and flower tasting compound that can be found in citrus. This makes cnidiol c a potential biomarker for the consumption of this food product. Linalool oxide pyranoside is a member of oxanes. |
|---|---|
| CAS No. | 14049-11-7 |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 6-ethenyl-2,2,6-trimethyloxan-3-ol |
| Standard InChI | InChI=1S/C10H18O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5,8,11H,1,6-7H2,2-4H3 |
| Standard InChI Key | BCTBAGTXFYWYMW-UHFFFAOYSA-N |
| SMILES | CC1(C(CCC(O1)(C)C=C)O)C |
| Canonical SMILES | CC1(C(CCC(O1)(C)C=C)O)C |
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